molecular formula C12H12ClNO5 B2553691 Dimethyl 5-[(chloroacetyl)amino]isophthalate CAS No. 198488-19-6

Dimethyl 5-[(chloroacetyl)amino]isophthalate

Cat. No.: B2553691
CAS No.: 198488-19-6
M. Wt: 285.68
InChI Key: ILALKWMZDWXQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(chloroacetyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(chloroacetyl)amino]isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-[(chloroacetyl)amino]isophthalate is utilized in various scientific research applications, including:

    Proteomics: Used as a biochemical tool for studying protein interactions and modifications.

    Biochemistry: Employed in the synthesis of complex molecules and as a reagent in various biochemical assays.

    Medicinal Chemistry: Investigated for potential therapeutic applications and drug development.

    Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(chloroacetyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This compound can also participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-hydroxyisophthalate

Comparison

Dimethyl 5-[(chloroacetyl)amino]isophthalate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. Compared to similar compounds, it offers specific advantages in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

dimethyl 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-8(12(17)19-2)5-9(4-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILALKWMZDWXQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.